2,5-Piperidinedicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHLQEIQEPADFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies
Classical and Contemporary Approaches to 2,5-Piperidinedicarboxylic Acid Synthesis
The production of this compound can be broadly categorized into conventional chemical routes, often involving multiple steps, and modern biocatalytic pathways that leverage enzymatic processes for greater efficiency and sustainability.
The most established conventional method for synthesizing piperidinecarboxylic acids, including the 2,5-disubstituted isomer, is the catalytic hydrogenation of their corresponding pyridine (B92270) precursors. google.com This approach typically involves the reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring.
A common procedure involves using 2,5-pyridinedicarboxylic acid as the starting material. The reduction is carried out using hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction is generally performed in a solvent such as water under controlled temperature and pressure over several hours. google.com Following the reaction, the catalyst is removed by filtration, and the product, this compound, is isolated from the solution, often through crystallization by adding a solvent like methanol. google.com While effective, these methods can require relatively harsh conditions and multiple steps for precursor preparation. google.com
Table 1: Conventional Synthesis of Piperidinecarboxylic Acids
| Starting Material | Catalyst | Solvent | Key Steps |
|---|---|---|---|
| 2-Pyridinecarboxylic acid | Palladium on carbon | Water | Hydrogenation, filtration, crystallization |
| 3-Pyridinecarboxylic acid | Platinum oxide | Water | Catalytic reduction |
This table summarizes common conventional methods for synthesizing various piperidinecarboxylic acid isomers.
Biocatalytic methods offer a modern, greener alternative for producing the precursors to this compound. These pathways often start from renewable biomass sources like lignin (B12514952). google.com A key process involves the conversion of 3,4-dihydroxybenzoic acid (protocatechuic acid), which can be derived from lignin, into 2,5-pyridinedicarboxylic acid (2,5-PDCA). google.com
This biotransformation can be achieved using whole-cell biocatalysts, such as the bacterium Rhodococcus jostii RHA1, or isolated enzymes. google.com The core of this pathway involves a dioxygenase enzyme, specifically protocatechuate 2,3-dioxygenase, which cleaves the aromatic ring of the protocatechuic acid. google.com The resulting ring-opened product is then cyclized in the presence of a nitrogen source to form the pyridine ring of 2,5-PDCA. google.com This chemo-enzymatic cascade can be integrated into biorefinery processes, providing a sustainable route to produce the key precursor for this compound from a waste stream of the paper and pulp industry. google.comresearchgate.net
Further enzymatic advancements include the use of lipase (B570770) B from Candida antarctica (CALB), often in its immobilized form (Novozym® 435), for polymerization reactions involving 2,5-furandicarboxylic acid (FDCA), another bio-based diacid. rug.nl While this is for polymer synthesis, it highlights the power of enzymes in handling diacid monomers.
Asymmetric Synthesis and Stereocontrol Strategies
Controlling the three-dimensional structure (stereochemistry) of this compound is crucial, as different isomers can have distinct biological activities. Asymmetric synthesis aims to produce specific stereoisomers selectively.
Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge. Various strategies have been developed to control the relative (diastereoselective) and absolute (enantioselective) stereochemistry of the final product.
One powerful method for constructing substituted piperidines is the Prins cyclization. nih.gov This reaction can be tuned to favor different diastereomers by changing the catalyst and reaction conditions. For example, using concentrated hydrochloric acid as a catalyst at low temperatures can favor the formation of cis-isomers, while using a Lewis acid like methylaluminum dichloride (MeAlCl₂) at higher temperatures tends to produce trans-isomers under thermodynamic control. nih.gov Another approach involves the diastereoselective hydrogenation of an α,β-unsaturated lactone intermediate, where the stereochemistry is directed by an existing chiral center in the molecule. nih.gov Substrate-controlled tandem oxidation reactions have also been used to create specific stereoisomers of piperidone derivatives, which can be precursors to the desired diacid. nih.gov
To achieve high levels of enantioselectivity, chemists often employ chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the key stereocenter-forming step, the auxiliary is removed and can often be recycled. youtube.com
Examples of chiral auxiliaries used in the synthesis of piperidine derivatives include L-camphorsulfonamide and chiral oxazolidinones. google.comresearchgate.net In one patented method, L-camphorsulfonamide is used as a chiral auxiliary to guide an asymmetric alkylation reaction, which is a key step in constructing the chiral piperidine skeleton of (S)-2-piperidinecarboxylic acid. google.com Evans oxazolidinones are another widely used class of auxiliaries, particularly effective in stereoselective aldol (B89426) reactions that can establish two adjacent stereocenters simultaneously. wikipedia.orgresearchgate.net These methods provide reliable pathways to enantiomerically pure building blocks. researchgate.net
Table 2: Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Reaction | Key Feature | Reference |
|---|---|---|---|
| 8-phenylmenthol | Asymmetric synthesis | Introduced by E.J. Corey | youtube.com |
| Oxazolidinones | Aldol reactions, Alkylations | Establishes contiguous stereocenters | wikipedia.orgresearchgate.net |
| L-camphorsulfonamide | Amidation, Asymmetric alkylation | Used for synthesis of (S)-2-piperidinecarboxylic acid | google.com |
| Pseudoephedrine | Alkylation | Addition is directed by the methyl group | wikipedia.org |
This table showcases several important chiral auxiliaries and their applications in asymmetric synthesis.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to the synthesis of piperidine derivatives. nih.gov This includes the use of renewable feedstocks, environmentally friendly catalysts, and safer solvents.
The biocatalytic production of 2,5-pyridinedicarboxylic acid from lignin is a prime example of green chemistry. google.com It utilizes a renewable, non-food biomass source and an enzymatic process that operates under mild conditions. google.com Similarly, developing syntheses in aqueous media reduces the reliance on volatile and often toxic organic solvents. rsc.org The use of pyridine-2-carboxylic acid, a bioproduct itself, as a recyclable organocatalyst in multi-component reactions also aligns with green chemistry principles. rsc.orgnih.gov Furthermore, efforts to produce platform chemicals like 2,5-furandicarboxylic acid (FDCA) from biomass and CO₂ represent a convergent approach to sustainable chemical production that can be applied to related heterocyclic compounds. rsc.orgrsc.org
Solvent-Free and Environmentally Benign Protocols
Modern synthetic chemistry is increasingly moving towards processes that minimize or eliminate the use of hazardous solvents. In the context of this compound, significant strides have been made in developing environmentally friendly protocols.
One of the most common and greenest methods for synthesizing piperidine carboxylic acids is the catalytic hydrogenation of their pyridine precursors. A patented method describes the hydrogenation of 2-, 3-, or 4-pyridinecarboxylic acid using a palladium-carbon (Pd/C) catalyst in water. nih.govgoogle.com This process is inherently environmentally benign as it uses water, a non-toxic and non-flammable solvent, and the catalyst can often be recovered and recycled. The reaction is typically carried out at elevated temperatures (90–100 °C) and pressures (4–5 MPa) to achieve complete reduction of the pyridine ring. nih.govgoogle.com
Biocatalytic routes offer another powerful approach to environmentally benign synthesis. A process has been developed for the production of 2,5-pyridinedicarboxylic acid, the direct precursor to this compound, from renewable feedstocks like lignin. google.com This method utilizes enzymes such as protocatechuate dioxygenase or whole-cell systems like modified Rhodococcus jostii to convert substrates like 3,4-dihydroxybenzoic acid (protocatechuic acid), which can be derived from lignin, into the desired pyridinedicarboxylic acid in the presence of a nitrogen source. google.com This biocatalytic conversion represents a significant step towards sustainable chemical production, moving away from petroleum-based starting materials.
| Protocol Type | Key Features | Starting Material Example | Solvent |
| Catalytic Hydrogenation | Use of recyclable catalyst, high pressure/temperature | 2,5-Pyridinedicarboxylic acid | Water nih.govgoogle.com |
| Biocatalysis | Renewable feedstock, enzymatic conversion | 3,4-Dihydroxybenzoic acid (from lignin) | Aqueous media google.com |
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.inscranton.edu Reactions with high atom economy are inherently more efficient and generate less waste.
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 libretexts.orgsavemyexams.com
Addition reactions, where all reactant atoms are incorporated into the single final product, have a 100% atom economy and are considered ideal. savemyexams.com The synthesis of this compound via the hydrogenation of 2,5-pyridinedicarboxylic acid is an excellent example of an addition reaction.
Reaction: C₇H₅NO₄ (2,5-Pyridinedicarboxylic acid) + 3 H₂ (Hydrogen) → C₇H₁₁NO₄ (this compound)
Let's calculate the atom economy for this transformation:
| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) |
| 2,5-Pyridinedicarboxylic acid | C₇H₅NO₄ | 167.12 sigmaaldrich.com |
| Hydrogen | H₂ | 2.02 |
| Total Reactants | 173.18 | |
| This compound | C₇H₁₁NO₄ | 173.17 |
| Desired Product | 173.17 |
Calculation: % Atom Economy = (173.17 / (167.12 + 3 * 2.02)) x 100 % Atom Economy = (173.17 / 173.18) x 100 ≈ 100%
This calculation demonstrates that the catalytic hydrogenation route is exceptionally efficient from an atom economy perspective, as all atoms from the reactants are incorporated into the final product, with no by-products generated. libretexts.org This contrasts sharply with substitution or elimination reactions, which inherently produce by-products and thus have lower atom economies. savemyexams.com Maximizing atom economy is a key goal in modern synthetic design to ensure that chemical processes are both economically and environmentally sustainable.
Synthesis of Functionalized Derivatives and Analogs
The this compound scaffold is a valuable starting point for creating a wide array of functionalized derivatives and analogs. These modifications are crucial for exploring its potential in medicinal chemistry and materials science.
Strategies for Modifying the Piperidine Ring and Carboxylic Acid Moieties
The structure of this compound offers three primary sites for modification: the piperidine nitrogen and the two carboxylic acid groups.
Modification of the Piperidine Nitrogen (N-functionalization): The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of functional groups. Standard reactions for N-functionalization include:
N-Alkylation: Reaction with alkyl halides or similar electrophiles to introduce alkyl chains.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. A derivative, 1-(3-(acetylthio)-1-oxopropyl)-cis-2,5-piperidinedicarboxylic acid, highlights this type of modification. ontosight.ai
Reductive Amination: A two-step or one-pot process involving condensation with an aldehyde or ketone followed by reduction to form N-substituted derivatives. researchgate.net
Modification of the Carboxylic Acid Moieties: The two carboxylic acid groups can be modified either simultaneously or selectively, depending on the reaction conditions and protecting group strategies. Common transformations include:
Esterification: The conversion of one or both carboxylic acids into esters is a fundamental modification. This can be achieved through various methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.com The synthesis of diesters may be advantageous for certain applications, such as polymerization, to avoid interactions between the carboxylic acid groups and the pyridine nitrogen of the precursor. google.com Esterification can also be performed using alkyl halides with the corresponding carboxylate salt. youtube.com
Amide Formation: The carboxylic acids can be converted into amides by reacting them with amines, often using a coupling agent or after converting the acid to a more reactive species like an acyl chloride. mdpi.com This allows for the introduction of a vast array of side chains.
Reduction: The carboxylic acid groups can be reduced to alcohols, providing another point for diversification.
These functionalization strategies allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which is critical for applications like drug design. researchgate.net
Preparation of Novel Scaffolds for Research
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.netmdpi.com The rigid, three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, which is key for selective interaction with biological targets. nih.gov
Starting from this compound, a variety of novel and complex scaffolds can be prepared for research purposes:
Dipeptidomimetics: The arrangement of the nitrogen and the two carboxylic acid groups makes it an ideal template for creating mimics of dipeptides. By functionalizing the nitrogen and forming amides at the carboxyl groups, researchers can synthesize rigid structures that mimic the peptide backbone, which can be used to probe protein-protein interactions or design enzyme inhibitors. researchgate.net
Bicyclic and Fused Systems: The functional groups on the piperidine ring can be used to construct fused or bridged bicyclic systems. For example, intramolecular cyclization reactions could lead to novel heterocyclic scaffolds with unique conformational properties.
Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs): Dicarboxylic acids are common building blocks (linkers) for the synthesis of coordination polymers. The nitrogen atom in the piperidine ring can also participate in coordination, making this compound a potentially valuable component for creating novel 3D structures with interesting material properties. researchgate.net
The development of synthetic routes to these novel scaffolds from this compound expands the chemical space available to researchers, paving the way for the discovery of new therapeutic agents and advanced materials. researchgate.netnih.gov
Chemical Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways of 2,5-Piperidinedicarboxylic Acid
The fundamental reactions of this compound involve transformations of its carboxylic acid and secondary amine functionalities.
Esterification: The two carboxylic acid groups of this compound can undergo esterification when treated with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the mono- or di-ester, a large excess of the alcohol is typically used, and water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com The reaction proceeds through a series of protonation, nucleophilic addition, and elimination steps. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by the nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com
While specific studies on the esterification of this compound are not widely documented, the principles are analogous to those for other dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), where mono- and di-alkyl esters are synthesized for use as polymer precursors. googleapis.comrsc.org
Amidation: this compound possesses two distinct sites for amidation: the carboxylic acid groups and the secondary amine in the piperidine (B6355638) ring.
Amide formation from carboxylic acids: The carboxylic acid groups can be converted to amides by reaction with a primary or secondary amine. This direct conversion requires high temperatures (typically over 100°C) to drive off the water formed from the initial acid-base reaction between the carboxylic acid and the amine. libretexts.org More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or an active ester using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). youtube.comfishersci.co.uk These reagents facilitate amide bond formation under milder conditions. fishersci.co.uk
N-Acylation of the piperidine ring: The secondary amine within the piperidine ring is nucleophilic and can readily react with acylating agents like acyl chlorides or acid anhydrides to form N-acyl-2,5-piperidinedicarboxylic acid derivatives. This reaction is a standard nucleophilic acyl substitution. masterorganicchemistry.com The synthesis of derivatives such as cis-1-(3-(acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid has been documented, highlighting the reactivity of the ring nitrogen. ontosight.ai This transformation is crucial for modifying the compound's properties for various applications, including medicinal chemistry. ontosight.ai
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). Simple aliphatic carboxylic acids are generally resistant to decarboxylation unless heated to high temperatures. libretexts.org The ease of decarboxylation is significantly enhanced by the presence of an electron-withdrawing group at the β-position to the carboxyl group (a β-keto acid, for example). nist.gov
For this compound, the nitrogen atom in the ring can influence decarboxylation. In the case of its aromatic precursor, pyridinecarboxylic acids, the position of the nitrogen relative to the carboxylic acid dictates the reaction rate. Picolinic acid (pyridine-2-carboxylic acid) decarboxylates more readily than its isomers, a phenomenon attributed to stabilization of the transition state through a zwitterionic intermediate involving the ring nitrogen. stackexchange.com While direct mechanistic studies on the decarboxylation of this compound are scarce, it is plausible that one or both carboxyl groups could be removed under thermal or catalytic conditions, potentially influenced by the stereochemistry and the protonation state of the ring nitrogen. The reaction would likely proceed through a carbanionic or zwitterionic intermediate, with the stability of this intermediate determining the reaction's feasibility. stackexchange.com
Electrophilic and Nucleophilic Transformations
The reactivity of this compound in electrophilic and nucleophilic transformations is centered on its functional groups.
Nucleophilic Character: The primary nucleophilic site is the lone pair of electrons on the secondary amine nitrogen. As discussed, this site readily attacks electrophiles, most notably in N-acylation reactions. masterorganicchemistry.comontosight.ai The carboxylate anions, formed by deprotonation of the carboxylic acids, are also nucleophilic and can react with electrophiles like alkyl halides, although this is less common than O-acylation.
Electrophilic Character: The carbonyl carbons of the two carboxylic acid groups are electrophilic. This electrophilicity is the basis for esterification and amidation reactions, where they are attacked by nucleophiles like alcohols and amines. libretexts.org The reactivity can be significantly enhanced by protonation of the carbonyl oxygen under acidic conditions or by converting the hydroxyl group into a better leaving group. youtube.com
Redox Chemistry and Hydrogenation Studies
The most significant hydrogenation study related to this compound is its synthesis from its aromatic precursor, 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid). nist.govchemicalbook.com The catalytic hydrogenation of the pyridine (B92270) ring to a piperidine ring is a key transformation. This reaction typically employs heterogeneous catalysts such as platinum, palladium, or rhodium on a solid support (e.g., carbon or alumina) under a hydrogen atmosphere. acs.org The conditions must be carefully controlled to achieve reduction of the aromatic ring without affecting the carboxylic acid groups.
The general reaction is as follows: C₇H₅NO₄ (2,5-Pyridinedicarboxylic acid) + 3 H₂ → C₇H₁₁NO₄ (this compound)
The table below summarizes typical catalysts used for the hydrogenation of pyridinecarboxylic acids.
| Catalyst | Support | Typical Conditions | Reference |
| Platinum Oxide (PtO₂) | None | H₂, Acetic Acid | acs.org |
| Rhodium | Alumina | H₂, Water/Acid | acs.org |
| Palladium | Carbon | H₂, various solvents | google.com |
The redox chemistry of the piperidine ring itself is less explored. While piperidines can be oxidized, the conditions required are often harsh and may lead to complex product mixtures or ring-opening.
Ring Transformations and Cyclization Reactions
The synthesis of the piperidine ring system itself often involves cyclization reactions. Stereoselective syntheses of substituted piperidines, including structures related to this compound, have been achieved through methods like Prins or carbonyl-ene cyclizations and radical cyclizations. nih.govnih.gov For instance, 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters is a known route to form 2,4,5-trisubstituted piperidines. nih.gov
Once formed, the piperidine ring of this compound is generally stable. Ring transformations would require significant energy input to break the C-C or C-N bonds of the saturated heterocycle. However, intramolecular reactions are plausible. For example, depending on the stereochemistry (cis or trans), the two carboxylic acid groups could potentially undergo intramolecular condensation to form a bicyclic anhydride (B1165640) upon heating with a dehydrating agent. Similarly, intramolecular amide formation between one carboxyl group and the ring nitrogen is conceivable, leading to a bicyclic lactam structure, although this would involve forming a strained ring system. A stereospecific synthesis of cis-2,5-piperidinedicarboxylic acid has been reported, which could be a precursor for such constrained bicyclic systems. researchgate.net
Detailed Mechanistic Elucidation via Kinetic and Isotopic Studies
Detailed mechanistic studies involving kinetic analysis and isotopic labeling provide invaluable insight into reaction pathways. For instance, in Fischer esterification, labeling the oxygen of the alcohol with ¹⁸O has shown that this oxygen atom is incorporated into the final ester product, confirming that the C-OH bond of the carboxylic acid is cleaved. libretexts.org
While general mechanisms for reactions like esterification, amidation, and decarboxylation are well-established through such studies on model compounds, specific kinetic and isotopic investigations on this compound itself are not prominently featured in the literature. nih.govnih.gov Such studies would be beneficial to:
Determine the relative rates of esterification or amidation at the C2 versus the C5 position.
Elucidate the precise mechanism and transition state structure for the decarboxylation of this specific diacid.
Quantify the nucleophilicity of the ring nitrogen through kinetic studies of N-acylation reactions.
The table below outlines potential isotopic labeling experiments that could be applied to study the reactions of this compound.
| Reaction | Isotopic Label | Labeled Reactant | Information Gained |
| Esterification | ¹⁸O | Alcohol (R-¹⁸OH) | Confirms nucleophilic attack by alcohol oxygen. libretexts.org |
| Decarboxylation | ¹³C | Carboxyl group (-¹³COOH) | Tracks the fate of the carboxyl carbon. nih.gov |
| N-Acylation | ²H (Deuterium) | Solvent (e.g., D₂O) | Probes the role of proton transfers in the mechanism. |
Without such specific studies, the mechanistic details for this compound are largely inferred from the established behavior of analogous molecules.
Stereochemical and Conformational Analysis
Chirality and Isomerism of 2,5-Piperidinedicarboxylic Acid
The structure of this compound features two stereogenic centers at the C2 and C5 positions. The presence of these chiral carbons gives rise to several stereoisomers, which are categorized based on the relative orientation of the two carboxylic acid substituents.
Due to the restricted rotation around the carbon-carbon bonds within the piperidine (B6355638) ring, this compound exhibits cis-trans isomerism, a form of diastereomerism. wikipedia.org This isomerism depends on whether the two carboxylic acid groups are on the same side (cis) or opposite sides (trans) of the ring's plane. wikipedia.org
Cis Isomer : In the cis isomer, both carboxylic acid functional groups are oriented on the same side of the piperidine ring.
Trans Isomer : In the trans isomer, the carboxylic acid functional groups are located on opposite sides of the ring.
These two isomers are distinct compounds with different physical and chemical properties. wikipedia.orgyoutube.com The synthesis of 2,5-disubstituted piperidine derivatives often yields specific cis or trans isomers, which can have differing biological activities. nih.gov
The two chiral centers (C2 and C5) mean that this compound can exist as a total of four stereoisomers. These isomers are grouped into two pairs of enantiomers.
Cis Isomers : The cis configuration, where the carboxylic acid groups are on the same side, exists as a pair of enantiomers: (2R, 5R) and (2S, 5S). These two molecules are non-superimposable mirror images of each other.
Trans Isomers : The trans configuration, with substituents on opposite sides, also exists as a pair of enantiomers: (2R, 5S) and (2S, 5R).
The cis isomers ((2R, 5R) and (2S, 5S)) are diastereomers of the trans isomers ((2R, 5S) and (2S, 5R)). Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical properties, allowing for their separation by techniques like fractional crystallization. nih.gov The synthesis and separation of the stereoisomers of related piperidine compounds are crucial for studying their specific properties. nih.govnih.gov
| Isomer Type | Specific Stereoisomers | Relationship |
| Cis | (2R, 5R)-2,5-Piperidinedicarboxylic acid | Enantiomers |
| (2S, 5S)-2,5-Piperidinedicarboxylic acid | ||
| Trans | (2R, 5S)-2,5-Piperidinedicarboxylic acid | Enantiomers |
| (2S, 5R)-2,5-Piperidinedicarboxylic acid | ||
| Cis vs. Trans | e.g., (2R, 5R) vs. (2R, 5S) | Diastereomers |
Conformational Dynamics of the Piperidine Ring
The piperidine ring is not planar and adopts several conformations to minimize steric and torsional strain. The orientation of the carboxylic acid groups is intrinsically linked to the conformational state of the six-membered ring.
Like cyclohexane, the piperidine ring predominantly exists in a chair conformation, which is the most stable arrangement. nih.gov Other conformations, such as the boat and twist-boat, are higher in energy.
Chair Conformation : This is the ground-state conformation for most piperidine derivatives. nih.gov It minimizes both angle strain and torsional strain by staggering the bonds on adjacent carbons. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
Boat Conformation : The boat conformation is less stable due to steric strain between the "flagpole" hydrogens (at C1 and C4 in cyclohexane) and torsional strain from eclipsed bonds along the sides. chemicalbook.com However, in certain substituted piperidones, boat forms can exist in equilibrium with chair forms. chemicalbook.comresearchgate.net The twist-boat conformation is slightly more stable than the pure boat form as it relieves some of this strain.
The presence of the two carboxylic acid groups significantly influences the conformational equilibrium of the piperidine ring. Generally, bulky substituents prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions. whiterose.ac.uk
trans-Isomer : For the trans-2,5-piperidinedicarboxylic acid, the most stable conformation is a chair form where both carboxylic acid groups occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance. A ring flip would force both bulky groups into axial positions, which is energetically unfavorable.
cis-Isomer : For the cis-isomer, a chair conformation necessitates that one carboxylic acid group is in an axial position while the other is equatorial (axial-equatorial). A ring flip would simply interchange which group is axial and which is equatorial. In some disubstituted piperidines, a cis-isomer might adopt a twist-boat conformation to place both substituents in pseudo-equatorial positions, relieving the strain of an axial substituent. whiterose.ac.uk
| Isomer | Most Stable Chair Conformation | Substituent Positions | Notes |
| trans-(2,5) | Chair | Diequatorial | Minimizes 1,3-diaxial interactions. |
| cis-(2,5) | Chair | Axial-Equatorial | An equilibrium between two chair forms exists. A twist-boat conformation is also possible. whiterose.ac.uk |
Stereoelectronic Effects and Non-Covalent Interactions
Beyond simple sterics, more subtle electronic interactions play a role in the conformational stability of this compound. These include stereoelectronic effects arising from orbital overlaps and non-covalent interactions like hydrogen bonds.
Stereoelectronic Effects : These effects involve the interaction of electron orbitals and can influence conformational stability and reactivity. beilstein-journals.org In piperidine systems, a key interaction is hyperconjugation, which involves the donation of electron density from a filled orbital to a nearby empty antibonding orbital. beilstein-journals.org
An important example is the interaction between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital (σ) of an adjacent C-H or C-C bond (n → σ). beilstein-journals.org The orientation of the nitrogen lone pair (which is typically axial in the protonated state or equatorial in the free base) relative to the C2 and C5 substituents can influence the stability of different conformers. Furthermore, the orientation of a substituent (axial vs. equatorial) can alter its electron-withdrawing or donating properties, which in turn affects the basicity of the piperidine nitrogen. nih.gov Studies on hydroxylated piperidines have shown that an equatorial hydroxyl group is significantly more electron-withdrawing than an axial one. nih.gov A similar effect would be expected for the carboxylic acid groups in this compound.
Non-Covalent Interactions : Intramolecular non-covalent interactions can be a powerful force in dictating the preferred conformation. In this compound, the most significant of these is hydrogen bonding.
Intramolecular Hydrogen Bonding : Depending on the isomer and its conformation, hydrogen bonds can form between the two carboxylic acid groups or between one carboxylic acid group and the nitrogen atom of the piperidine ring.
In the cis-isomer, the proximity of the axial and equatorial carboxylic acid groups could facilitate intramolecular hydrogen bonding, potentially stabilizing a specific chair or twist-boat conformation.
In the trans-diequatorial conformer, the carboxylic acid groups are too far apart for direct intramolecular hydrogen bonding. However, hydrogen bonding between a carboxylic acid group and the ring nitrogen is possible, which could influence the rotational position (rotamer) of the substituent.
These non-covalent interactions are critical in stabilizing the three-dimensional structures of complex molecules, including various piperidine derivatives. nih.govresearchgate.netebi.ac.uk
Computational Predictions of Stereochemical Outcomes
The prediction of stereochemical outcomes in the synthesis of substituted piperidines, including this compound, represents a significant application of computational chemistry. By modeling reaction pathways and transition states, researchers can gain insights into the factors that govern diastereoselectivity and enantioselectivity. While specific computational studies predicting the stereochemical outcome of the synthesis of this compound are not widely documented in publicly available literature, the principles can be effectively illustrated through computational work on analogous piperidine systems. These studies provide a framework for how such predictions can be approached.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting the stereochemical course of a reaction. These calculations can determine the relative energies of different stereoisomeric transition states. According to transition state theory, the product distribution is kinetically controlled and depends on the energy differences between the transition states leading to the different stereoisomers. A lower energy transition state corresponds to a faster reaction rate and, consequently, the formation of the major product.
In the context of synthesizing 2,5-disubstituted piperidines, computational models can be used to predict the preferred diastereomer (e.g., cis vs. trans). This is achieved by calculating the activation energies for the formation of each diastereomer. For instance, in a cyclization reaction to form the piperidine ring, there would be two or more competing diastereomeric transition states. The calculated energy difference between these transition states can be used to predict the diastereomeric ratio (d.r.) of the product.
An example of this approach can be seen in the computational analysis of the synthesis of other substituted piperidines. For instance, DFT calculations have been employed to understand the stereoselectivity in the synthesis of trisubstituted piperidines. These calculations revealed that multiple noncovalent interactions between an additive and the enolate intermediates preferentially stabilize the transition state that leads to the products with a specific absolute configuration acs.org.
Furthermore, computational studies have been used to investigate the stereoselectivity of reactions involving existing piperidine rings. For example, DFT calculations on the rotamers of N-Boc-2-aryl-4-methylenepiperidines have been used to determine the minimal energy structures and the Gibbs energy of activation for rotation, providing insight into the dynamic behavior of the molecule that can influence its reactivity acs.org.
The general workflow for predicting stereochemical outcomes computationally involves the following steps:
Identification of all possible stereoisomeric products.
Postulation of the reaction mechanism and the corresponding transition state structures for the formation of each stereoisomer.
Optimization of the geometries of the reactants, transition states, and products using a suitable level of theory (e.g., a specific DFT functional and basis set).
Calculation of the electronic energies and thermal corrections to obtain the Gibbs free energies of the transition states.
The predicted diastereomeric or enantiomeric ratio is then calculated from the difference in the Gibbs free energies of the competing transition states (ΔΔG‡).
The following hypothetical data tables illustrate how computational results can be presented to predict stereochemical outcomes in the synthesis of a disubstituted piperidine.
| Transition State | Calculated Gibbs Free Energy (kcal/mol) | Relative Energy (kcal/mol) |
| TS (cis) | -1250.5 | 0.0 |
| TS (trans) | -1252.0 | -1.5 |
This table showcases the calculated Gibbs free energies for the transition states leading to the cis and trans diastereomers of a hypothetical 2,5-disubstituted piperidine. The trans transition state is lower in energy.
| Predicted Outcome | |
| Predicted Major Diastereomer | trans |
| Predicted Diastereomeric Ratio (trans:cis) at 298 K | ~9:1 |
This table presents the predicted outcome based on the energy differences from the computational study. A lower energy for the trans transition state suggests it will be the major product.
While these tables are illustrative, they demonstrate the quantitative nature of the predictions that can be derived from computational studies. The accuracy of these predictions is highly dependent on the level of theory used and the correct identification of the lowest energy transition states. For complex systems, a thorough exploration of the conformational space of the transition states is crucial.
Advanced Spectroscopic and Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2,5-piperidinedicarboxylic acid, ¹H and ¹³C NMR would be fundamental in establishing the connectivity of atoms and the stereochemical relationship between substituents.
The piperidine (B6355638) ring can exist in different conformations, primarily the chair form. The orientation of the two carboxylic acid groups (axial or equatorial) significantly influences the chemical shifts (δ) and coupling constants (J) of the ring protons. In principle, this compound can exist as cis and trans diastereomers, each of which is chiral.
Expected ¹H NMR Characteristics: The proton NMR spectrum would show complex multiplets for the protons on the piperidine ring. The chemical shifts of the protons at C2 and C5, which are attached to the carboxylic acid groups, would be expected in the range of 3.0-4.0 ppm. The remaining ring protons would appear at approximately 1.5-3.0 ppm. The exact chemical shifts and splitting patterns would be highly dependent on the stereochemistry (cis or trans) and the preferred conformation of the ring.
Expected ¹³C NMR Characteristics: The carbon NMR spectrum would provide key information on the carbon framework. The carboxyl carbons (C=O) would resonate downfield, typically in the 170-180 ppm region. The carbons attached to the nitrogen (C2 and C6) and the carboxylic acid groups (C2 and C5) would appear in the 50-60 ppm range, while the other ring carbons (C3, C4, C6) would be found further upfield.
Conformational Analysis: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for conformational analysis. chempap.orgthepharmajournal.com NOESY experiments detect through-space interactions between protons that are close to each other, allowing for the determination of their relative spatial arrangement. For this compound, NOESY could distinguish between cis and trans isomers by identifying key proton-proton proximities. For instance, in a cis isomer with both carboxyl groups in equatorial positions, a cross-peak between the axial protons at C2 and C6 would be expected. The study of related piperidine derivatives, like nipecotic acid (piperidine-3-carboxylic acid), has shown that the conformational equilibrium and intramolecular hydrogen bonding can be thoroughly investigated using variable temperature NMR studies. acs.orgresearchgate.net
| Isomer | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key NOESY Correlations |
| cis-2,5-Piperidinedicarboxylic acid | H2/H5: ~3.0-3.5; Other ring protons: ~1.5-2.5 | C=O: ~175; C2/C5: ~55; C3/C4/C6: ~20-40 | Proximity between axial or equatorial protons depending on conformation. |
| trans-2,5-Piperidinedicarboxylic acid | H2/H5: ~3.0-3.5; Other ring protons: ~1.5-2.5 | C=O: ~175; C2/C5: ~55; C3/C4/C6: ~20-40 | Distinct spatial correlations differentiating it from the cis isomer. |
Note: The data in this table is predictive and based on the analysis of similar piperidine-based structures. Actual experimental values may vary.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, unequivocally establishing its stereochemistry and the packing of molecules in the crystal lattice.
While a crystal structure for this compound is not readily found in the surveyed literature, extensive crystallographic data exists for its aromatic analog, 2,5-pyridinedicarboxylic acid, and other heterocyclic dicarboxylic acids. massbank.euscielo.br These studies reveal that such molecules often form extensive hydrogen-bonding networks in the solid state, which dictate their crystal packing. For example, the crystal structure of pyrazine-2,5-dicarboxylic acid dihydrate shows molecular layers held together by a system of hydrogen bonds. walshmedicalmedia.com
Expected Solid-State Structure: For this compound, it is anticipated that the molecules would crystallize in a hydrogen-bonded framework. The carboxylic acid groups and the secondary amine (N-H) of the piperidine ring would act as hydrogen bond donors and acceptors. This would likely result in the formation of zwitterions in the solid state, with the amino group being protonated (NH₂⁺) and one or both carboxyl groups being deprotonated (COO⁻). The specific arrangement would determine the crystal system and space group. The piperidine ring would likely adopt a chair conformation, with the bulky carboxylic acid groups preferentially occupying equatorial positions to minimize steric strain.
| Parameter | Predicted Value/Observation for this compound | Reference from Analogous Compounds |
| Crystal System | Monoclinic or Orthorhombic | Pyrazine- and thiophene-dicarboxylic acid salts often crystallize in monoclinic space groups. scielo.br |
| Space Group | Centrosymmetric (for racemic mixtures) or non-centrosymmetric (for enantiopure forms) | Dependent on the chirality of the crystallized sample. |
| Key Interactions | Strong N-H···O and O-H···O hydrogen bonds | Observed in salts of heterocyclic polyamines and dicarboxylic acids. scielo.br |
| Conformation | Chair conformation of the piperidine ring | Common for substituted piperidines to relieve steric hindrance. |
Note: This table presents expected crystallographic features based on the analysis of related compounds.
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.
Expected FTIR Spectrum: The FTIR spectrum of this compound would be characterized by several key absorption bands. The presence of the piperidine ring would be confirmed by N-H stretching vibrations, typically appearing as a broad band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations would be observed between 2850 and 3000 cm⁻¹. The carboxylic acid groups would give rise to a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which would overlap with the N-H and C-H stretches, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. If the compound exists as a zwitterion in the solid state, the C=O stretch would be replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The N-H bending vibrations would also be prominent.
In contrast, the FTIR spectrum of the aromatic analog, 2,5-pyridinedicarboxylic acid, lacks the aliphatic C-H and N-H stretching bands but shows aromatic C-H stretches above 3000 cm⁻¹ and characteristic ring vibrations. massbank.euresearchgate.net
Expected Raman Spectrum: Raman spectroscopy would provide complementary information. The C=O stretching vibration would also be visible, and the symmetric vibrations of the piperidine ring would be particularly Raman active. Unlike in FTIR, the O-H stretching vibration in the Raman spectrum is typically weak.
| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak |
| N-H stretch (Amine) | 3300-3500 (broad) | Moderate |
| C-H stretch (Aliphatic) | 2850-3000 | Strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Moderate |
| COO⁻ stretch (Zwitterion) | ~1550-1610 (asymmetric), ~1300-1420 (symmetric) | Moderate |
| N-H bend | ~1600 | Moderate |
Note: The data in this table is predictive, based on general spectroscopic principles and data from related compounds.
Mass Spectrometry for Elucidation of Complex Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound and its derivatives, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful.
Expected Fragmentation Pattern: In mass spectrometry, this compound would likely undergo fragmentation through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of a carboxyl group (•COOH, 45 Da) or a molecule of carbon dioxide (CO₂, 44 Da). The piperidine ring itself can also fragment. The specific fragmentation pattern can help to distinguish it from its isomers. For instance, the fragmentation of dicarboxylic acids is known to be dependent on the chain length and the position of the functional groups. researchgate.net
To enhance volatility for GC-MS analysis, the carboxylic acid groups are often derivatized, for example, by esterification to form methyl or ethyl esters. thepharmajournal.comnih.gov The mass spectra of these derivatives would show a molecular ion peak corresponding to the mass of the ester, followed by fragmentation patterns characteristic of both the ester and the piperidine ring structure.
LC-MS is well-suited for the analysis of underivatized piperidine dicarboxylic acids. shodex.com Electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) on these precursor ions would induce fragmentation, providing detailed structural information. Studies on piperidine alkaloids have shown that ESI-MS/MS is effective in elucidating the structures of new compounds based on their fragmentation patterns. scielo.br
| Derivative Type | Ionization Method | Expected Key Fragments |
| Underivatized Acid | ESI | [M+H]⁺, [M-H]⁻, [M-H₂O+H]⁺, [M-CO₂H]⁻ |
| Methyl Ester | GC-EI | M⁺•, [M-OCH₃]⁺, [M-COOCH₃]⁺, fragments from ring cleavage |
| Silyl Ester (e.g., TMS) | GC-EI | [M-CH₃]⁺, characteristic fragments of TMS derivatives |
Note: This table outlines the anticipated mass spectrometric behavior and key fragments for this compound and its common derivatives.
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations can predict a wide range of properties, from molecular geometries to reaction energetics. For 2,5-piperidinedicarboxylic acid, DFT studies could elucidate the fundamental aspects of its chemical nature. A recent review highlights the extensive use of DFT in studying various piperidine (B6355638) derivatives to understand their stereochemistry and electronic properties. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
A DFT study on other piperidine derivatives has shown how substitutions on the piperidine ring can modulate the HOMO-LUMO gap, thereby influencing the molecule's reactivity and potential biological activity. rsc.org For this compound, such an analysis would reveal the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications.
Table 1: Illustrative HOMO-LUMO Data for a Hypothetical this compound Calculation
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values for this compound would require specific DFT calculations. |
Computational modeling can map out the energetic landscape of chemical reactions, identifying the most favorable pathways and characterizing the unstable transition states. This is crucial for understanding reaction mechanisms and optimizing synthetic procedures. For instance, the synthesis of piperidine derivatives often involves complex cyclization reactions where multiple stereoisomers can be formed. nih.gov
Theoretical modeling of the synthesis of this compound, such as through the oxidation of appropriate precursors, could provide insights into the reaction mechanism and the factors controlling stereoselectivity. researchgate.net Characterizing the transition states would allow for a rational approach to improving reaction yields and purity.
Molecular Dynamics Simulations for Conformational Landscapes
This compound is a flexible molecule that can adopt various conformations. Molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape. This is particularly important for understanding how the molecule might interact with biological targets like enzymes or receptors.
Studies on cyclic peptides and other cyclic amino acids have demonstrated the power of MD simulations in exploring their conformational preferences in different environments, such as in solution. acs.orgnih.govplos.orgmdpi.comacs.org For this compound, MD simulations could reveal the predominant chair and boat conformations of the piperidine ring and the orientation of the carboxylic acid groups, which is critical for its biological function.
In Silico Screening and Design of this compound Derivatives
In silico screening involves the use of computational methods to search large libraries of virtual compounds for those with a high probability of possessing a desired biological activity. This approach can significantly accelerate the drug discovery process.
For this compound, its core structure could serve as a scaffold for the design of new derivatives. A study on the in silico screening of dicarboxylic acids for cocrystallization with pharmaceutical compounds demonstrates a relevant approach. nih.gov Similarly, derivatives of this compound could be virtually designed and screened against various biological targets. frontiersin.org This would involve creating a virtual library of derivatives with different substituents and then using molecular docking and other computational tools to predict their binding affinity to a target protein.
Table 2: Example of a Virtual Screening Workflow for this compound Derivatives
| Step | Description |
| 1. Target Identification | Select a biological target (e.g., an enzyme or receptor) relevant to a specific disease. |
| 2. Library Generation | Create a virtual library of this compound derivatives with diverse chemical modifications. |
| 3. Molecular Docking | Computationally predict the binding mode and affinity of each derivative to the target's active site. |
| 4. Scoring and Ranking | Rank the derivatives based on their predicted binding affinity and other drug-like properties. |
| 5. Experimental Validation | Synthesize and test the most promising candidates in biological assays. |
Prediction of Spectroscopic Properties and Experimental Validation
Computational methods can accurately predict various spectroscopic properties, such as NMR and IR spectra. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.
DFT calculations have been successfully used to predict the NMR and IR spectra of various piperidine derivatives, showing good agreement with experimental results. tandfonline.com For this compound, theoretical prediction of its 1H and 13C NMR chemical shifts and IR vibrational frequencies would aid in its characterization and the analysis of its derivatives.
Biological and Biochemical Research Applications Mechanistic Focus
Investigation of Enzyme-Substrate/Inhibitor Interactions (in vitro)
As a molecule that can mimic endogenous amino acids, 2,5-piperidinedicarboxylic acid and its derivatives are employed to probe the interactions between enzymes and their substrates or inhibitors. These studies are crucial for understanding metabolic pathways and designing new therapeutic agents. researchgate.net
Binding Affinity and Mechanistic Enzymology
Research has utilized this compound to explore its binding and functional effects at neuroreceptor sites. In in vitro studies on the neuromuscular junction of the hermit crab (Eupagurus bernhardus), cis-2,5-piperidinedicarboxylic acid was shown to be an active agonist, capable of depolarizing the nerve fiber membrane. This activity demonstrates a direct interaction with excitatory amino acid receptors, likely glutamate (B1630785) receptors, on the cell surface.
The compound also exhibits complex inhibitory mechanics. It acts as a non-competitive antagonist of glutamate-induced potentials, indicating that it binds to a site distinct from the primary glutamate binding site to modulate receptor activity. Furthermore, its ability to prevent receptor desensitization suggests it can stabilize the receptor in a particular conformational state, a key insight into the mechanistic enzymology of these complex proteins. These findings highlight its utility in dissecting the allosteric regulation and kinetics of neurotransmitter receptors. researchgate.net
Structure-Activity Relationships (SAR) in Biochemical Systems
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, and piperidine (B6355638) dicarboxylates are excellent scaffolds for such investigations. The relative positions of the two carboxylic acid groups on the piperidine ring are critical determinants of biological activity.
A comparative study of four cis-piperidine dicarboxylate isomers at the crustacean neuromuscular junction provided clear SAR insights. While all isomers (2,3-, 2,4-, 2,5-, and 2,6-) acted as agonists, their potencies varied significantly. The dose-response curves for cis-2,5-piperidinedicarboxylic acid had shallower gradients and achieved lower maximal responses compared to the 2,3- and 2,6-isomers. This indicates that the 2,5-substitution pattern results in lower potency at this specific biological target. Such studies are invaluable for creating a pharmacological profile and guiding the synthesis of more potent and selective compounds.
Table 1: Comparative Activity of cis-Piperidine Dicarboxylate Isomers
This table summarizes the relative potency of different isomers based on dose-response characteristics observed at the crustacean neuromuscular junction.
| Compound | Observed Potency | Dose-Response Curve Characteristics |
| cis-2,5-Piperidinedicarboxylic acid | Lower | Shallower gradient, lower maximum |
| cis-2,4-Piperidinedicarboxylic acid | Lower | Shallower gradient, lower maximum |
| cis-2,3-Piperidinedicarboxylic acid | Higher (1/10th of L-glutamate) | Similar to L-glutamate |
| cis-2,6-Piperidinedicarboxylic acid | Higher (1/10th of L-glutamate) | Similar to L-glutamate |
Data sourced from a study on the hermit crab neuromuscular junction.
Receptor Ligand Binding Studies (in vitro, in silico)
The ability of this compound to interact with neurotransmitter systems makes it a subject of interest in receptor ligand binding studies. researchgate.net
In vitro binding and functional assays have confirmed its role as a ligand for excitatory amino acid receptors. As demonstrated in studies with hermit crab neuromuscular junctions, cis-2,5-piperidinedicarboxylic acid functions as both an agonist that directly activates the receptor and a non-competitive antagonist of the endogenous ligand, glutamate. A particularly notable finding is that incubation with cis-2,5-piperidinedicarboxylic acid reversibly blocks the decrease in amplitude of glutamate-induced potentials that normally occurs with repeated stimulation, indicating it prevents receptor desensitization.
While in silico molecular docking is a common technique for predicting the binding affinity and orientation of ligands within a receptor's active site, specific docking studies for this compound were not identified in the reviewed literature. However, as a conformationally constrained glutamate analog, it is considered a strong candidate for such studies to model its interactions with various glutamate receptor subtypes.
Role as a Precursor or Analog in Natural Product Biosynthesis Studies (non-human)
In the realm of chemical synthesis and biochemistry, this compound serves as a valuable precursor and structural analog. It is recognized as an important building block in the synthesis of more complex, biologically active molecules, including novel pharmaceuticals. researchgate.net Its stereospecific synthesis is of significant interest to chemists creating conformationally restricted peptidomimetics and other novel medicinal agents.
The compound's structural similarity to intermediates in metabolic pathways, such as those for amino acids, allows it to be used as an analog to study or potentially inhibit enzymes involved in natural product biosynthesis. researchgate.net
Probing Cellular Pathways and Molecular Targets (in vitro models)
A primary application of this compound is as a tool to probe the function of cellular pathways and identify molecular targets in in vitro models. researchgate.net Its action on glutamate receptors makes it particularly useful in neuroscience research. researchgate.net
The in vitro model of the hermit crab neuromuscular junction provides a clear example. In this system, cis-2,5-piperidinedicarboxylic acid was used to dissect the complex mechanisms of glutamatergic neurotransmission. Its ability to induce membrane depolarization, antagonize glutamate binding non-competitively, and prevent receptor desensitization allowed researchers to probe the distinct functional states of the glutamate receptor complex. Such studies are essential for understanding the molecular basis of synaptic plasticity and for identifying new targets for drugs aimed at treating neurological disorders. researchgate.net
Development of Biological Probes and Chemical Tools for Research
The unique pharmacological profile of this compound makes it an effective chemical tool for research. Its use in biochemical assays to investigate the activity of enzymes involved in neurotransmitter metabolism is a key application. researchgate.net By comparing the effects of different isomers, such as in the study of cis-piperidine dicarboxylates, researchers can develop a deeper understanding of the structural requirements for receptor activation and modulation.
Furthermore, the core this compound scaffold can be chemically modified to create more sophisticated biological probes. For example, the synthesis of derivatives like 1-(3-mercapto-1-oxopropyl)-cis-2,5-piperidinedicarboxylic acid demonstrates its use as a starting point for developing new molecules with potentially enhanced or novel biological activities for therapeutic or diagnostic purposes.
Applications in Catalysis and Materials Science
Ligand Development for Asymmetric Catalysis
The quest for efficient and highly selective chiral catalysts is a cornerstone of modern organic synthesis. The rigid, C2-symmetric scaffold of cis-2,5-disubstituted piperidines makes them attractive candidates for the development of chiral ligands for asymmetric catalysis.
While direct applications of 2,5-piperidinedicarboxylic acid in commercially available catalysts are not widely documented, its structural motif is analogous to the well-established 2,5-disubstituted pyrrolidine (B122466) organocatalysts. nih.govnih.govrsc.org The synthesis of chiral ligands from this compound would involve the modification of its carboxylic acid groups to introduce coordinating moieties such as phosphines, amines, or alcohols. The inherent chirality of the piperidine (B6355638) backbone can induce a chiral environment around a metal center, thereby enabling enantioselective transformations. The development of such catalysts is an active area of research, with the potential to unlock new catalytic activities and selectivities.
The synthesis of chiral derivatives of the closely related tetra-2-pyridylpyrazine (TPPZ) bridging ligand has been reported, starting from commercially available enantiomerically pure α-pinene. nih.gov This multi-step synthesis highlights a pathway to creating complex chiral ligands from simple starting materials, a strategy that could be adapted for this compound.
Chiral ligands derived from piperidine scaffolds have demonstrated efficacy in a range of enantioselective transformations. For instance, organocatalytic desymmetrizing intramolecular aza-Michael reactions have been developed for the synthesis of 2,5,5-trisubstituted piperidines with high enantioselectivity. researchgate.netrsc.org Furthermore, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine has provided an efficient route to enantiomerically enriched 2-substituted piperidines. acs.org These examples underscore the potential of the piperidine ring as a chiral directing group.
It is anticipated that catalysts derived from this compound could find applications in reactions such as asymmetric hydrogenation, carbon-carbon bond-forming reactions, and other transformations where the spatial arrangement of the ligand plays a crucial role in determining the stereochemical outcome. The dicarboxylic acid functionality also offers a handle for immobilization of the catalyst on a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound
Metal-organic frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of these materials are highly dependent on the geometry and functionality of the organic linker. While research on MOFs incorporating this compound is still emerging, studies on its aromatic analogue, 2,5-pyridinedicarboxylic acid (2,5-pydc), provide significant insights into its potential.
The coordination of 2,5-pyridinedicarboxylate with diorganotin moieties has been shown to result in the formation of macrocycles and coordination polymers with diverse dimensionalities. acs.org The resulting assemblies often feature trinuclear or tetranuclear macrocycles. acs.org The coordination environment of the metal centers is typically completed by solvent molecules or intermolecular interactions. acs.org
A 2D Cu(II) coordination polymer has been constructed using a 2,5-pyridinedicarboxylic acid linker, which can serve as a precursor for the selective formation of copper and copper oxide nanoparticles. rsc.org Additionally, a series of 3d–4f heterometallic coordination polymers have been prepared hydrothermally using 2,5-pyridinedicarboxylic acid, exhibiting rich structural chemistry and interesting luminescence properties. researchgate.net The coordination flexibility of the pydc²⁻ ligand and the lanthanide contraction effect play cooperative roles in the formation of these diverse architectures. researchgate.net
The transition from the planar, aromatic 2,5-pyridinedicarboxylic acid to the puckered, aliphatic this compound is expected to introduce significant changes in the resulting MOF structures. The non-planar nature of the piperidine ring could lead to more complex and potentially porous three-dimensional frameworks. The presence of the N-H group in the piperidine ring also offers an additional site for hydrogen bonding, which could further influence the supramolecular architecture of the resulting materials.
| Metal Ion(s) | Linker | Dimensionality | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| Diorganotin | 2,5-Pyridinedicarboxylate | 1D, 2D, 3D | Trinuclear or tetranuclear macrocycles | Supramolecular chemistry |
| Cu(II) | 2,5-Pyridinedicarboxylic acid | 2D | Propagating along the ac-plane | Precursor for nanoparticles |
| Cu(II), Ln(III) (Tb, Eu, Dy, Ho, Lu, Nd, Pr) | 2,5-Pyridinedicarboxylic acid | 2D, 3D | Heterometallic frameworks, wave-like layers | Luminescent materials |
| Mn(II), Fe(II), Zn(II), Cu(II) | Pyrazine-2,5-dicarboxylato | 1D | Polymeric chains | Magnetic materials |
Supramolecular Chemistry and Self-Assembly
The ability of this compound to form well-defined supramolecular assemblies is primarily governed by the hydrogen bonding capabilities of its two carboxylic acid groups and the secondary amine within the piperidine ring. These functional groups can act as both hydrogen bond donors and acceptors, leading to the formation of intricate networks.
Studies on the co-crystallization of the related pyridine-2,5-dicarboxylic acid with various bases have revealed the formation of robust hydrogen-bonded networks. rsc.org The self-assembly of tetracarboxylic acid derivatives at liquid-solid interfaces has been shown to be influenced by the number and position of the carboxyl groups, which dictates the intermolecular interactions and the final nanostructure. rsc.org It is reasonable to expect that the cis and trans isomers of this compound will exhibit distinct self-assembly behaviors due to their different spatial arrangements of the carboxylic acid groups. The interference between hydrogen bonds to the pyridine (B92270) and pyrrolidinium (B1226570) rings in nicotine (B1678760) has been studied, demonstrating that the hydrogen-bonding ability of one site can be influenced by interactions at another. google.com A similar interplay is likely to occur in this compound between the N-H and COOH groups.
The formation of one-dimensional, two-dimensional, or three-dimensional supramolecular structures through hydrogen bonding can lead to materials with interesting properties, such as gels, liquid crystals, or porous solids. The chirality of this compound can also be translated to the supramolecular level, potentially leading to the formation of chiral assemblies with applications in enantioselective separations or sensing.
Polymer Science and Biopolymer Mimicry
The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides through condensation polymerization. The incorporation of the piperidine ring into the polymer backbone can impart unique properties compared to polymers derived from linear or aromatic dicarboxylic acids.
A patent has been filed for the production of copolymers from 2,4- or 2,5-pyridinedicarboxylic acid, suggesting their potential as alternatives to petroleum-based polymers like PET and PBAT. google.commdpi.com The use of 2,5-furandicarboxylic acid (FDCA), another bio-based dicarboxylic acid, has been extensively studied for the synthesis of sustainable polymers. rsc.orgresearchgate.netbohrium.com Polyesters derived from FDCA often exhibit excellent gas barrier properties and biodegradability. researchgate.net It is plausible that polymers derived from this compound could also exhibit enhanced biodegradability due to the presence of the heteroatom and the non-aromatic nature of the ring.
The rigid, cyclic structure of the piperidine unit can influence the thermal and mechanical properties of the resulting polymers. The cis and trans isomers of the monomer would likely lead to polymers with different chain conformations and packing efficiencies, resulting in variations in crystallinity, melting point, and tensile strength. Furthermore, the N-H group in the piperidine ring provides a site for further functionalization or for influencing inter-chain interactions through hydrogen bonding, which can enhance the mechanical properties of the material.
The structure of this compound also bears resemblance to certain amino acid motifs, suggesting its potential use in the design of biopolymer mimics or peptidomimetics. These mimics could have applications in drug delivery, tissue engineering, or as functional biomaterials.
| Monomer | Resulting Polymer Type | Potential Properties | Potential Applications |
|---|---|---|---|
| 2,5-Pyridinedicarboxylic Acid | Copolyesters | Alternative to PET and PBAT | Packaging, films |
| 2,5-Furandicarboxylic Acid | Polyesters, Polyamides | High gas barrier, biodegradability, good thermomechanical properties | Bottles, packaging, textiles, engineering plastics |
| 2,5-Thiophenedicarboxylic Acid | Copolyesters | Good thermal stability, mechanical properties, and biodegradability | Biodegradable polymers |
Green Chemistry Catalysis Initiatives
Green chemistry principles encourage the use of catalysts to enhance reaction efficiency and reduce waste. This compound aligns with several of these principles, particularly when considering its potential as a biodegradable, and possibly bio-based, organocatalyst.
The use of organic acids as catalysts is a well-established green chemistry approach. For example, tartaric acid and citric acid have been employed as efficient and biodegradable catalysts for the one-pot synthesis of highly substituted piperidines. researchgate.netmdpi.com These reactions often proceed under mild conditions and with simple work-up procedures. Given its acidic nature and chiral backbone, this compound could potentially catalyze a variety of organic transformations in a more environmentally friendly manner.
Furthermore, the synthesis of the precursor, 2,5-pyridinedicarboxylic acid, can be achieved through biocatalytic routes from renewable feedstocks such as lignin (B12514952). google.com This biocatalytic approach, utilizing enzymes like protocatechuate dioxygenase, represents a significant step towards a sustainable chemical industry. google.com The subsequent hydrogenation of the pyridine ring to a piperidine ring can also be carried out using green catalytic methods. The development of such integrated chemo- and biocatalytic processes is a key focus of green chemistry initiatives. The use of heterogeneous catalysts in green chemistry is also vital for creating sustainable processes. The dicarboxylic acid functionality of this compound could be used to anchor it to a solid support, creating a recyclable heterogeneous catalyst.
Strategic Role in Natural Product Synthesis and Medicinal Chemistry Research Scaffolds
Intermediate in the Total Synthesis of Complex Natural Products
While direct total syntheses of complex natural products originating from 2,5-piperidinedicarboxylic acid are not extensively documented, the broader class of substituted piperidines is central to numerous alkaloids. The stereochemical control offered by the piperidine (B6355638) ring is crucial in these syntheses. Methodologies for the stereoselective synthesis of 2,6-disubstituted and 2,5,6-trisubstituted piperidines are well-established and highlight the importance of this structural motif in natural product chemistry. rsc.orgnih.gov
For instance, strategies like the aza-Achmatowicz oxidation followed by nucleophilic additions can generate highly functionalized piperidines. nih.gov Similarly, tandem cyclizations have been employed to construct the core of piperidine-containing natural products, such as in the synthesis of the myrmicine ant alkaloid 5-epi-cis-275B'. nih.gov These synthetic precedents underscore the potential of a pre-formed, stereochemically defined intermediate like cis-2,5-piperidinedicarboxylic acid to serve as a key starting material for accessing complex alkaloid frameworks. Its two carboxylic acid groups provide versatile handles for elaboration into the diverse side chains characteristic of this family of natural products.
Design of Peptidomimetics and Amino Acid Analogs
The quest for therapeutic agents with improved properties over natural peptides—such as enhanced metabolic stability and better bioavailability—has driven the field of peptidomimetics. nih.gov These molecules are designed to mimic the structural and functional aspects of peptides. nih.gov Heterocyclic scaffolds are frequently employed to constrain the conformation of a molecule, mimicking the secondary structures of peptides like β-turns. nih.gov
This compound serves as a conformationally restricted analog of glutamic acid. Its rigid piperidine ring locks the relative positions of the two carboxylic acid groups and the amine, restricting the molecule's conformational freedom compared to the flexible backbone of natural amino acids. This structural constraint is a key principle in designing potent and selective ligands for receptors and enzymes. Non-proteinogenic amino acids, which are not naturally incorporated into proteins, are valuable tools in chemical biology to probe cellular pathways. nih.gov The piperidine scaffold, in this context, can be used to create novel amino acid analogs with unique pharmacological profiles. The design of such mimetics often involves replacing a portion of a peptide's backbone with a non-peptidic scaffold, like the pyrrolinone or piperazine (B1678402) systems, to achieve desired structural and functional outcomes. nih.govnih.gov
This compound as a Core Scaffold for Library Synthesis and Drug Discovery Research (excluding clinical)
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The this compound structure provides a robust starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. nih.govdndi.org Its two carboxylic acid functional groups can be selectively and orthogonally derivatized to generate a wide array of amides, esters, and other functionalities, allowing for a systematic exploration of chemical space around the core scaffold.
Structure-based drug design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The defined stereochemistry of this compound makes it an ideal scaffold for this approach. The chair conformation of the piperidine ring places the substituents in well-defined axial and equatorial positions. By selecting the appropriate cis or trans diastereomer, chemists can control the spatial projection of the functional groups to match the topology of a target's binding site.
This principle is evident in the development of inhibitors for various targets. For example, in the design of GABA uptake inhibitors, the piperidinecarboxylic acid core is used to position a diarylalkenyl group correctly to interact with the GAT1 transporter. nih.gov Similarly, crystallographic studies of 2,5-pyridinedicarboxylic acid (the aromatic analog) bound to D-dopachrome tautomerase revealed key binding features that guide the design of more potent and selective inhibitors. nih.gov This knowledge can be translated to the saturated piperidine scaffold, where the fixed exit vectors of the substituents can be exploited to achieve specific interactions with a target protein.
The process of systematically modifying a core scaffold and evaluating the biological activity of the resulting analogs is fundamental to establishing a structure-activity relationship (SAR). The this compound scaffold is well-suited for such derivatization studies. The two carboxylic acid groups can be converted into a variety of amides, and the ring nitrogen can be alkylated or acylated, providing three distinct points for chemical modification.
Research on N-diarylalkenyl-piperidinecarboxylic acid derivatives as GABA uptake inhibitors illustrates this process. nih.gov By synthesizing and testing a series of twenty analogs with variations in the piperidine ring and the N-substituent, researchers were able to identify compounds with inhibitory activity comparable to the known drug tiagabine. nih.gov These studies provide a clear blueprint for how the this compound scaffold can be systematically modified to optimize potency and selectivity for a given biological target. The table below summarizes findings for related piperidine carboxamide derivatives, demonstrating how changes in substitution patterns affect biological activity.
| Compound ID | Core Scaffold | R1 Group | R2 Group | Target | Activity (IC₅₀) | Reference |
| (S)-11 | 2,5-Dimethoxyphenylpiperidine | H | H | 5-HT₂A Receptor | Agonist Activity | nih.gov |
| (R)-Compound | Piperidine-3-carboxylic acid | 4,4-bis(3-phenoxymethyl-2-thienyl)-3-butenyl | H | GAT1 | Potent Inhibition | nih.gov |
| (S)-SNAP-5114 | Piperidine-3-carboxylic acid | 2-[tris(4-methoxyphenyl)methoxy]ethyl | H | mGAT4 | pIC₅₀ = 5.71 | nih.gov |
| DDPM-859 | (S)-Nipecotic acid | 2-[1-(4-methoxy-2-methylphenyl)-1,1-bis(4-methoxyphenyl)methoxy]ethyl | H | mGAT4 | pIC₅₀ = 5.78 | nih.gov |
| DDPM-1457 | (S)-Nipecotic acid | 4,4,4-tris(4-methoxyphenyl)but-2-en-1-yl | H | mGAT4 | pIC₅₀ = 5.87 | nih.gov |
This interactive table showcases how modifications to the piperidine carboxylic acid scaffold influence its interaction with various biological targets.
Advanced Analytical Method Development for Research Purposes
Development of Chromatographic Techniques for Chiral Separation (e.g., HPLC, GC)
Due to the presence of two chiral centers, 2,5-piperidinedicarboxylic acid can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers is critical for understanding their distinct stereospecific properties and activities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques employed for this purpose, primarily through the use of Chiral Stationary Phases (CSPs).
The fundamental principle of chiral chromatography involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This results in the formation of transient diastereomeric complexes with different energies, leading to different retention times and thus, separation. nih.gov
High-Performance Liquid Chromatography (HPLC): For chiral acids like this compound, HPLC with polysaccharide-based or cyclodextrin-based CSPs is a common and effective approach. nih.govresearchgate.net
Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are widely used. researchgate.net The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is critical and can significantly influence the separation efficiency. researchgate.net
Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic interior and a hydrophilic exterior. sigmaaldrich.com Chiral recognition occurs when the analyte fits into the cyclodextrin (B1172386) cavity, with secondary interactions at the rim of the cavity leading to enantiomeric differentiation. sigmaaldrich.com For acidic compounds, derivatized β-cyclodextrins are often effective. nih.gov The pH of the mobile phase is a key parameter, as it controls the ionization state of the acidic analyte, which in turn affects its interaction with the CSP. nih.gov
Gas Chromatography (GC): For GC-based chiral separation, the analyte must be volatile. This compound, being a non-volatile amino acid derivative, requires derivatization prior to analysis. This typically involves esterification of the carboxylic acid groups and acylation of the amino group to create a more volatile compound. The derivatized enantiomers are then separated on a column coated with a chiral stationary phase, often a cyclodextrin derivative.
| Chiral Stationary Phase (CSP) Type | Common Selectors | Principle of Separation | Application Notes for Chiral Acids |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric hindrance within the polymer's helical grooves. | Highly versatile for a broad range of chiral compounds, including acids. Separation can be achieved in normal-phase, reversed-phase, or polar organic modes. nih.govresearchgate.net |
| Cyclodextrin-based | Derivatized α-, β-, and γ-Cyclodextrins | Formation of temporary inclusion complexes where the analyte fits into the hydrophobic cavity of the cyclodextrin. sigmaaldrich.com | Effective for compounds that can fit within the cavity. β-cyclodextrin derivatives are commonly used for separating the ionized forms of pyrethroic acids. nih.gov |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Complex mechanism involving hydrogen bonding, ionic interactions, and steric repulsion within the antibiotic's basket-like structure. | Particularly useful for chiral amino acids and other amphoteric compounds. |
| Chiral Crown Ethers | 18-crown-6-tetracarboxylic acid | Based on interactions between the primary amine group of the analyte and the crown ether cavity. | Specifically designed for the separation of compounds with primary amino groups, such as amino acids. |
Hyphenated Techniques for Complex Mixture Analysis
In research, this compound may be part of a complex mixture, such as a synthetic reaction output, a natural product extract, or a biological fluid. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such samples. researchgate.net
The most common hyphenated techniques involve coupling a chromatographic method (LC or GC) with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing non-volatile compounds in complex matrices. The LC system separates the components of the mixture, and the MS provides mass information, which aids in identification and structural elucidation. For this compound, LC-MS can be used to selectively detect the compound in a complex background, even at very low concentrations. The mass spectrometer can be operated in various modes to obtain molecular weight and fragmentation data, confirming the identity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would first need to be derivatized to increase its volatility. GC-MS provides excellent separation efficiency and a wealth of structural information from the mass spectra, which can be compared against spectral libraries for identification. This technique is particularly useful for metabolic profiling studies where numerous small molecules in a biological sample are analyzed.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information about the separated compounds directly. While less sensitive than LC-MS, LC-NMR is unparalleled for the unambiguous structure elucidation of unknown compounds or impurities in a sample containing this compound without the need for isolation.
The application of these techniques allows for comprehensive qualitative and quantitative analysis, enabling researchers to identify unknown impurities, study metabolic pathways, and perform purity assessments. researchgate.netnih.gov
| Hyphenated Technique | Separation Principle | Detection Principle | Application in this compound Research |
| LC-MS | Liquid Chromatography (HPLC/UPLC) separates compounds based on their affinity for the stationary and mobile phases. | Mass Spectrometry ionizes molecules and separates them based on their mass-to-charge ratio. | Identification and quantification in complex biological fluids or reaction mixtures; purity analysis. researchgate.net |
| GC-MS | Gas Chromatography separates volatile (or derivatized) compounds based on their boiling point and interaction with the stationary phase. | Mass Spectrometry provides mass spectra of the separated compounds for identification. | Analysis of volatile derivatives for metabolic profiling and impurity identification. researchgate.net |
| LC-NMR | Liquid Chromatography separates mixture components. | Nuclear Magnetic Resonance spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of the compound and related impurities or metabolites directly in the mixture. researchgate.net |
Electrochemical Methods for Reactivity and Quantification Studies
Electrochemical methods offer a sensitive and often straightforward approach for studying the reactivity of electroactive species and for their quantification. While the piperidine (B6355638) ring itself is not typically electroactive, the carboxylic acid groups can be involved in electrochemical processes, particularly complexation reactions.
Research on the closely related pyridine-2,5-dicarboxylic acid demonstrates the utility of these methods. Techniques like d.c.-polarography have been used to study the interactions and determine the stability constants of complexes formed between the dicarboxylic acid and various metal ions (e.g., Zn(II), Cd(II), Cu(II)). researchgate.net This is achieved by monitoring the change in the metal ion's electrochemical signal upon addition of the ligand. Similar approaches could be applied to this compound to study its coordination chemistry and metal-binding properties.
For quantification, voltammetric techniques such as differential pulse voltammetry (DPV) can be employed. nih.gov These methods rely on applying a variable potential to an electrode and measuring the resulting current. If this compound or a complex it forms is electroactive, the peak current in a voltammogram would be proportional to its concentration. This allows for the development of sensitive analytical methods for its quantification in various samples. Another potential route involves the electrochemical oxidation of the molecule at specific anodes, a principle used in the electrochemical synthesis of related compounds. google.com
| Electrochemical Method | Principle | Research Application for this compound |
| Polarography | Measures the current that flows as the voltage is varied at a dropping mercury electrode or other microelectrode. | Studying the formation and stability of metal complexes by monitoring the shift in the metal ion's reduction potential. researchgate.net |
| Cyclic Voltammetry (CV) | Scans the potential of an electrode in both forward and reverse directions while measuring the current. | Investigating redox behavior, reaction mechanisms, and electron transfer kinetics of the compound or its complexes. |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses of a fixed magnitude on a linear potential ramp, measuring current just before and at the end of the pulse. | Highly sensitive quantification of electroactive species. Could be used for trace-level detection of the compound or its metal complexes. nih.gov |
| Potentiometry | Measures the potential difference between two electrodes in a solution at near-zero current. | Determining acid dissociation constants (pKa values) and stability constants of complexes through titration. researchgate.net |
Biosensor Development for Mechanistic Biological Research (non-diagnostic)
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a chemical substance. For mechanistic research, biosensors can be designed to study the specific interactions of a molecule like this compound with its biological targets.
A significant research finding identifies 2,5-pyridinedicarboxylic acid (a close structural analog) as a highly selective inhibitor of the cytokine D-dopachrome tautomerase (D-DT), distinguishing it from its homolog, macrophage migration inhibitory factor (MIF). nih.gov This selectivity makes it an ideal tool for investigating the specific pathophysiological roles of D-DT. nih.gov
Building on this, a biosensor could be developed to explore the kinetics and mechanism of this inhibition. For example:
Surface Plasmon Resonance (SPR) Biosensor: The D-DT enzyme could be immobilized on a sensor chip. The binding of this compound flowing over the surface would be detected in real-time as a change in the refractive index, allowing for the determination of association and dissociation rate constants.
Electrochemical Biosensor: An electrode could be modified with D-DT. The binding of the inhibitor could lead to a measurable change in the electrochemical properties of the electrode, such as its capacitance or impedance. Alternatively, drawing from research on related compounds, a glassy carbon electrode modified with a polymer of a pyridinedicarboxylic acid could be used to monitor interactions with biological molecules. nih.gov
These research-focused biosensors are not intended for diagnosis but serve as sophisticated tools to provide quantitative data on molecular interactions, helping to elucidate the specific biological mechanisms in which this compound and its analogs are involved.
| Biosensor Component | Example Material/Molecule | Role in the Biosensor |
| Analyte | This compound | The molecule of interest whose interaction with the bioreceptor is to be studied. |
| Bioreceptor | D-dopachrome tautomerase (D-DT) enzyme nih.gov | The biological element that specifically recognizes and binds to the analyte. |
| Transducer | Gold film (for SPR), Modified Electrode (for Electrochemical) | Converts the biological binding event into a measurable physical signal (e.g., change in light angle, electrical current, or potential). nih.gov |
| Signal Processor | Spectrometer, Potentiostat | Amplifies and processes the transducer's signal into a readable output. |
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
Future research will likely focus on several key areas:
Retrosynthetic Planning: AI tools can analyze the structure of 2,5-piperidinedicarboxylic acid and propose novel, efficient synthetic routes that may not be apparent to human chemists. nih.gov By training on vast databases of chemical reactions, these models can identify cost-effective starting materials and predict high-yield reaction sequences.
Reaction Condition Optimization: ML models have the potential to predict the optimal reaction conditions—such as catalyst, solvent, temperature, and reagent concentrations—to maximize yield and stereoselectivity for the synthesis of specific isomers of this compound. nih.gov This data-driven approach can significantly reduce the empirical experimentation required.
De Novo Design: Generative AI models can design novel derivatives of this compound with specific desired properties. ethz.ch By inputting target parameters, such as binding affinity for a biological target or specific material characteristics, AI can generate new molecular structures based on the piperidine (B6355638) scaffold for further investigation.
Table 1: Potential Applications of AI/ML in this compound Research| AI/ML Application Area | Specific Task for this compound | Potential Outcome |
|---|---|---|
| Computer-Aided Synthesis Planning (CASP) | Generate multistep synthetic routes from commercial precursors. | Discovery of more efficient, lower-cost production methods. nih.gov |
| Predictive Chemistry | Forecast physicochemical properties (solubility, stability) of novel derivatives. | Accelerated screening of candidates for material or biological use. |
| Generative Modeling | Design new molecules based on the 2,5-piperidine scaffold for specific functions. | Expansion of the chemical space for drug discovery and material science. ethz.ch |
| Reaction Optimization | Recommend optimal conditions for stereoselective synthesis. | Higher yields and purity of desired isomers, reducing waste. nih.gov |
Exploration in Novel Material Science Frontiers and Advanced Functional Materials
The bifunctional nature of this compound, featuring two carboxylic acid groups on a flexible saturated ring, makes it a promising but underexplored building block for advanced materials. Its aromatic analog, 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid), has been successfully used to construct coordination polymers and metal-organic frameworks (MOFs). rsc.orgsigmaaldrich.comacs.orgrsc.org These studies provide a blueprint for future exploration using the saturated piperidine core.
Future research directions include:
Coordination Polymers and MOFs: The dicarboxylate groups can act as linkers to connect metal ions, forming extended networks. rsc.org Unlike the rigid pyridine (B92270) ring, the flexible piperidine backbone could lead to novel framework topologies with unique properties, such as enhanced gas sorption or guest-molecule recognition.
Polyamides and Polyesters: The compound can serve as a monomer for polycondensation reactions with diamines or diols. The resulting polymers could exhibit unique thermal and mechanical properties due to the non-planar, stereochemically rich piperidine unit, offering alternatives to polymers derived from purely linear or aromatic monomers.
Functional Nanomaterials: Using coordination polymers derived from this compound as precursors, it may be possible to synthesize metal or metal oxide nanoparticles with controlled morphology and size, which could have applications in catalysis or electronics. rsc.org
Table 2: Potential Material Science Applications for this compound| Material Class | Role of this compound | Potential Properties and Applications |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic Linker | Flexible frameworks for selective gas storage, separation, or catalysis. |
| Polyamides | Dicarboxylic Acid Monomer | High-performance polymers with unique thermal stability and mechanical strength. |
| Coordination Polymers | Bridging Ligand | Precursors for creating functional nanomaterials; materials with interesting magnetic or optical properties. rsc.orgrsc.org |
Advanced Approaches to Biological System Probing and Target Validation
While direct research into the biological activity of this compound is limited, the piperidine ring is a common scaffold in many pharmaceuticals. Furthermore, its aromatic counterpart, 2,5-pyridinedicarboxylic acid, has been identified as a potent and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various diseases. nih.gov This finding strongly suggests that this compound and its derivatives are promising candidates for biological investigation.
Future research should employ advanced methods for probing biological systems:
High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets (enzymes, receptors) to identify novel bioactive compounds. mdpi.com
Chemical Probe Development: A chemical probe is a small molecule used to validate a biological target in cells or organisms. nih.gov A highly selective and potent derivative of this compound could be developed as a probe to study the function of a specific protein with high precision. The selectivity of its pyridine analog for D-DT over the related MIF protein serves as an excellent proof of concept. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic series of analogs to understand how structural modifications affect biological activity. This, combined with computational modeling, can guide the design of more effective therapeutic agents. nih.gov
Sustainable and Circular Economy Approaches in Production and Application
Modern chemical production is increasingly focused on sustainability, green chemistry, and circular economy principles. Future research on this compound should prioritize the development of environmentally benign production methods and applications. While extensive research exists for the bio-based production of analogs like 2,5-furandicarboxylic acid (FDCA) from biomass, similar strategies for piperidine-based compounds are still nascent. mdpi.comnih.gov
Key research avenues include:
Biocatalytic Synthesis: A patent has described a biocatalytic route to produce pyridinedicarboxylic acids from renewable feedstocks like lignin (B12514952). google.com Future work could explore engineered enzymes or whole-cell systems to convert bio-based precursors directly into this compound or its immediate precursors, avoiding harsh chemicals and high energy consumption.
Chemo-enzymatic Routes: Combining traditional chemical synthesis with enzymatic steps could offer a powerful hybrid strategy. For example, a bio-based precursor could be chemically converted to an intermediate that is then stereoselectively cyclized or modified by an enzyme.
Recyclable Materials: Developing polymers from this compound that are designed for chemical recycling. The ester or amide bonds in polyesters and polyamides could potentially be broken down to recover the monomer for reuse, contributing to a circular materials economy.
Discovery of Unforeseen Reactivity and Transformative Applications
The true potential of a chemical compound often lies in the discovery of unexpected reactivity that opens doors to entirely new applications. For this compound, its unique combination of a secondary amine and two carboxylic acid groups, along with its inherent stereochemistry, provides fertile ground for exploration.
Future research could uncover:
Novel Organocatalysis: The parent compound or its derivatives could function as novel organocatalysts. The presence of both acidic (carboxyl) and basic (amine) sites within the same molecule could enable it to catalyze reactions in unique, stereocontrolled ways. Its aromatic analog, 2,5-pyridinedicarboxylic acid, has already been used as an organocatalyst for synthesizing benzodiazepine (B76468) derivatives. chemicalbook.com
Asymmetric Transformations: The inherent chirality of this compound can be exploited. Chiral derivatives could be used as ligands for asymmetric metal catalysis or as chiral resolving agents.
Self-Assembling Systems: Under specific conditions (e.g., pH, solvent), the molecule could self-assemble into complex supramolecular structures like gels, nanotubes, or vesicles, driven by hydrogen bonding and electrostatic interactions. These systems could find applications in drug delivery or as templates for material synthesis.
Conclusion
Summary of Pivotal Research Advancements
The study of 2,5-piperidinedicarboxylic acid and its analogs represents a significant area of research, primarily due to the rigid, chair-like conformation of the piperidine (B6355638) ring. This structural feature makes it an invaluable scaffold in medicinal chemistry for designing conformationally restricted analogs of endogenous molecules, particularly neurotransmitters.
A pivotal advancement in this field has been the development of stereospecific synthesis methods. Researchers have successfully devised pathways to create specific isomers of piperidine derivatives, which is crucial as the biological activity of these compounds is often highly dependent on their stereochemistry. jst.go.jpresearchgate.net For instance, stereospecific synthesis of cis-2,5-piperidinedicarboxylic acid has been achieved, providing access to a key structural motif. jst.go.jp These synthetic advancements have been critical in enabling detailed structure-activity relationship (SAR) studies. nih.gov
One of the most explored applications of this compound is as a constrained analog of glutamic acid. By incorporating the flexible backbone of glutamic acid into the more rigid piperidine ring, researchers can study the specific conformations required for binding to and activating glutamate (B1630785) receptors. This has provided valuable insights into the functioning of the glutamatergic system, which is central to numerous neurological processes. Studies on related pyridinedicarboxylic acids, the aromatic precursors to piperidinedicarboxylic acids, have shown that the arrangement of carboxylic acid groups is critical for interaction with N-methyl-D-aspartate (NMDA) receptors. nih.gov Specifically, research on quinolinic acid (2,3-pyridinedicarboxylic acid) has highlighted that two adjacent carboxylic groups on the ring are a key prerequisite for agonist interaction at the NMDA receptor. nih.gov
Furthermore, research has expanded to include various derivatives, demonstrating the versatility of the piperidine scaffold. The synthesis of N-substituted and other modified piperidine analogs has been a focus, aiming to develop novel compounds with a range of biological activities, including potential anticonvulsant and anti-Alzheimer's properties. ajchem-a.com The development of these derivatives serves as a testament to the ongoing efforts to leverage the unique structural properties of the piperidine ring for therapeutic benefit.
A notable discovery related to the precursor, 2,5-pyridinedicarboxylic acid, is its identification as a highly selective and bioactive inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses. nih.gov This compound demonstrated an impressive 79-fold selectivity for D-DT over the related macrophage migration inhibitory factor (MIF). nih.gov Crystallographic studies have elucidated the structural basis for this high selectivity, revealing key differences in the active sites of the two enzymes. nih.gov While this finding pertains to the aromatic precursor, it opens up avenues for designing potent and selective enzyme inhibitors based on the substituted six-membered ring structure, including hydrogenated piperidine versions.
Outlook on the Broad Impact and Enduring Potential of this compound Research
The foundational research on this compound and its analogs has paved the way for significant future developments with broad-ranging impact, particularly in the realm of drug discovery and chemical biology. The enduring potential of this chemical entity lies in its proven utility as a versatile and conformationally defined structural scaffold.
The most immediate and profound impact is expected in the development of novel therapeutics for neurological disorders. Given its role as a conformationally restricted analog of glutamate, the this compound framework is an ideal starting point for designing potent and selective modulators of glutamate receptors. This could lead to new treatments for conditions where glutamatergic signaling is dysregulated, such as epilepsy, schizophrenia, and chronic pain. The ability to fine-tune the structure through stereospecific synthesis will be instrumental in optimizing efficacy and minimizing off-target effects. The synthesis of various piperidine analogs has already shown promise for developing agents with anticonvulsant properties. ajchem-a.com
Beyond direct receptor modulation, the piperidine scaffold holds immense promise for the design of enzyme inhibitors. The discovery of 2,5-pyridinedicarboxylic acid as a highly selective inhibitor for D-dopachrome tautomerase provides a compelling proof-of-concept. nih.gov Future research will likely focus on translating this finding to piperidine-based structures to potentially improve properties like bioavailability and metabolic stability. This approach could be extended to target other enzymes implicated in a variety of diseases, from inflammation to cancer, making the piperidine carboxylic acid scaffold a valuable asset in modern drug discovery. nih.govnih.gov
The continued advancement in synthetic methodologies will be a critical enabler of future research. mdpi.commdma.ch The development of more efficient, scalable, and cost-effective routes to produce enantiomerically pure piperidine derivatives will make these valuable building blocks more accessible to the wider research community. researchgate.net This will undoubtedly accelerate the pace of discovery and development of new chemical probes and drug candidates. As synthetic capabilities grow, so too will the complexity and sophistication of the molecules that can be created from the this compound template.
In essence, this compound is more than just a single chemical compound; it represents a gateway to a rich chemical space. Its enduring potential is rooted in its structural rigidity and synthetic tractability. Future research built on this foundation is poised to deliver a new generation of precisely designed molecules to probe biological systems and to treat human diseases, solidifying the broad and lasting impact of this seemingly simple heterocycle.
Q & A
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm proton environments and carboxylate groups. For example, carboxyl protons typically appear deshielded (δ 10–12 ppm) .
- Infrared (IR) Spectroscopy : Detect characteristic C=O stretching vibrations (~1700 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystal structures, particularly for metal-coordinated derivatives (e.g., in MOFs) .
- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF .
Basic: What solvent systems are optimal for dissolving this compound in aqueous and organic media?
Answer :
Based on bipyridine-dicarboxylic acid analogs:
- DMSO/PBS mixtures : Dissolve the compound in DMSO first (e.g., 1 mg/mL), then dilute with PBS (pH 7.2) to achieve ~0.25 mg/mL solubility. Avoid aqueous storage >24 hours due to hydrolysis risks .
- Polar aprotic solvents : Use DMF or DMAc for reactions requiring inert conditions.
- Acidic/basic media : Adjust pH to deprotonate carboxyl groups for improved solubility, but avoid extremes to prevent degradation .
Advanced: How can this compound be utilized as a ligand in catalytic systems for carbon dioxide reduction?
Answer :
The compound’s dicarboxylate groups can coordinate transition metals (e.g., Ru, Fe) to form active catalytic centers. Examples from analogous ligands include:
- Metal-Organic Frameworks (MOFs) : Incorporate into MOFs for CO₂ adsorption and reduction. For instance, bipyridine-dicarboxylate MOFs catalyze CO₂ → formate conversion under visible light .
- Homogeneous catalysis : Design Ru complexes for electrochemical CO₂ reduction. Optimize ligand-metal charge transfer via steric and electronic tuning .
- Photocatalytic systems : Pair with semiconductors (e.g., TiO₂) to enhance electron-hole separation efficiency .
Advanced: When encountering discrepancies in experimental data related to the reactivity of this compound, what analytical approaches should researchers employ to resolve these inconsistencies?
Q. Answer :
- Data triangulation : Compare results across multiple techniques (e.g., NMR, HPLC, XRD) to confirm chemical identity .
- Controlled replication : Repeat experiments under varying conditions (pH, temperature) to isolate confounding factors.
- Literature benchmarking : Cross-reference with studies on analogous compounds (e.g., furan- or bipyridine-dicarboxylic acids) to identify trends or outliers .
- Statistical analysis : Apply ANOVA or t-tests to assess significance of observed variations .
Example : If catalytic activity varies between batches, analyze metal-ligand stoichiometry via ICP-MS .
Advanced: What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be identified?
Q. Answer :
- pH stability : Test solubility and integrity in buffers ranging from pH 2–12. Carboxylates are prone to decarboxylation under strongly acidic/basic conditions .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (e.g., ~250–300°C for similar dicarboxylic acids) .
- Degradation analysis : Employ LC-MS to identify byproducts (e.g., piperidine fragments or CO₂ release) .
Mitigation strategy : Store at -20°C in anhydrous DMSO for long-term stability .
Safety: What are the critical safety considerations when handling this compound in laboratory environments?
Q. Answer :
- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use FFP2 respirators if handling powders .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols .
- Emergency protocols : For skin contact, rinse immediately with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention .
- Waste disposal : Neutralize acidic/basic waste before disposal according to local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
